molecular formula C13H15NO2 B8659195 1-Propylindole-3-carboxylic acid methyl ester CAS No. 858515-83-0

1-Propylindole-3-carboxylic acid methyl ester

Cat. No. B8659195
Key on ui cas rn: 858515-83-0
M. Wt: 217.26 g/mol
InChI Key: QJSOSZVUPGFFKC-UHFFFAOYSA-N
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Patent
US06346625B1

Procedure details

A solution of 0.16 g (1.00 mmol) of indole-3-carboxylic acid methyl ester, 0.5 g (4 mmol) of K2CO3 and 0.5 g (5 mmol) of 1-bromopropane in 10 ml of DMF was stirred at 50° C. overnight. The mixture was partitioned between EtOAc and water. The aqueous phase was extracted with additional EtOAc. The combined organic phases were washed with water, brine and finally dried over Na2SO4 to give crude 1-propylindole-3-carboxylic acid methyl ester.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].C([O-])([O-])=O.[K+].[K+].Br[CH2:21][CH2:22][CH3:23]>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:21][CH2:22][CH3:23])[CH:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=CC=C12
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with additional EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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